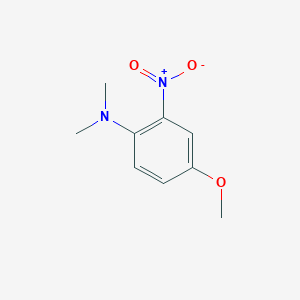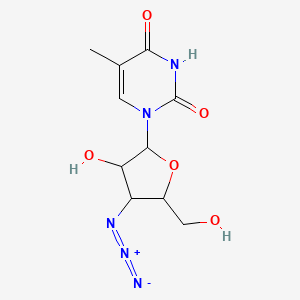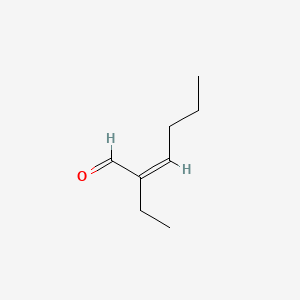
1-(3-Ethylphenyl)cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanol,1-(3-ethylphenyl)-(9CI) is an organic compound with the molecular formula C14H20O. It is a derivative of cyclohexanol, where the hydroxyl group is attached to a cyclohexane ring substituted with a 3-ethylphenyl group. This compound is used in various chemical and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
Cyclohexanol,1-(3-ethylphenyl)-(9CI) can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of cyclohexanol with 3-ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of cyclohexanol,1-(3-ethylphenyl)-(9CI) may involve the catalytic hydrogenation of 3-ethylphenylcyclohexanone. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction.
化学反应分析
Types of Reactions
Cyclohexanol,1-(3-ethylphenyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3-ethylphenylcyclohexanone, using oxidizing agents like chromic acid or potassium permanganate.
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.
Major Products Formed
Oxidation: 3-ethylphenylcyclohexanone.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexanol derivatives.
科学研究应用
Cyclohexanol,1-(3-ethylphenyl)-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of cyclohexanol,1-(3-ethylphenyl)-(9CI) involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
相似化合物的比较
Cyclohexanol,1-(3-ethylphenyl)-(9CI) can be compared with other similar compounds such as:
Cyclohexanol: The parent compound with a hydroxyl group attached to a cyclohexane ring.
1-(4-ethoxy-3-ethylphenyl)cyclohexanol: A derivative with an ethoxy group in addition to the ethylphenyl substitution.
Cyclohexanol, 1-ethynyl-: A compound with an ethynyl group attached to the cyclohexanol structure.
Uniqueness
Cyclohexanol,1-(3-ethylphenyl)-(9CI) is unique due to the presence of the 3-ethylphenyl group, which imparts distinct chemical and physical properties compared to other cyclohexanol derivatives. This substitution can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
分子式 |
C14H20O |
|---|---|
分子量 |
204.31 g/mol |
IUPAC 名称 |
1-(3-ethylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-2-12-7-6-8-13(11-12)14(15)9-4-3-5-10-14/h6-8,11,15H,2-5,9-10H2,1H3 |
InChI 键 |
WTJADRFYAJDTCO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC=C1)C2(CCCCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B12094756.png)

![2-amino-8-bromo-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin-6-yl)-3H-purin-6-one](/img/structure/B12094762.png)



![6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12094796.png)




![4-Chloro-2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12094827.png)
